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Compound of Interest |

Compound Name: 5-Chloro-2-ethoxybenzoic acid
CAS No.: 62871-12-9
Cat. No.: B1588232
- 7

CAS Registry Number: 62871-12-9 Chemical Formula: CsHsClO3 Molecular Weight: 200.62
g/mol [1]

Executive Summary

5-Chloro-2-ethoxybenzoic acid is a functionalized aromatic scaffold serving as a critical
intermediate in the synthesis of bioactive benzamides and phenylacetic acid derivatives.[1]
Characterized by the "privileged" 2-alkoxy-5-halo substitution pattern, this moiety is frequently
embedded in G-protein coupled receptor (GPCR) ligands and kinase inhibitors to modulate
lipophilicity and metabolic stability.[1] This guide details the compound's physiochemical profile,
validated synthetic routes, and its strategic role in structure-activity relationship (SAR)
campaigns.[1]

Chemical Profile & Identification

A precise understanding of the physicochemical state is prerequisite for successful process
integration.[1]

Identity Passport

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1588232?utm_src=pdf-interest
https://www.chemicalbook.com/synthesis/5-chloro-2-hydroxybenzoic-acid.htm
https://www.benchchem.com/product/b1588232?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/5-chloro-2-hydroxybenzoic-acid.htm
https://www.chemicalbook.com/synthesis/5-chloro-2-hydroxybenzoic-acid.htm
https://www.chemicalbook.com/synthesis/5-chloro-2-hydroxybenzoic-acid.htm
https://www.chemicalbook.com/synthesis/5-chloro-2-hydroxybenzoic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Specification

IUPAC Name 5-Chloro-2-ethoxybenzoic acid

CAS Number 62871-12-9

SMILES CCOC1=C(C=C(C=C1)CIHC(=0)O
InChl Key IVXINMFQXFEZGO-UHFFFAOYSA-N
Appearance White to off-white crystalline solid

Soluble in DMSO, Methanol, DCM; Sparingly

Solubilit
y soluble in water

~3.8 (Carboxylic acid), modulated by the ortho-
pKa (Calc.) i
ethoxy electron donation

Structural Significance

The ortho-ethoxy group is not merely a steric bulk; it exerts a mesomeric (+M) effect that
increases electron density on the ring, while the meta-chloro substituent provides metabolic
blockage (preventing hydroxylation) and lipophilic contacts in protein binding pockets.[1] This
"push-pull” electronic nature makes the acid chloride derivative highly reactive yet stable
enough for controlled amidation.[1]

Synthetic Architecture & Process Chemistry

While direct alkylation of 5-chlorosalicylic acid is possible, it often leads to ester/ether mixtures.
[1] The "Protect-Alkylate-Deprotect” strategy is the industry standard for high-purity (>98%)
synthesis.[1]

Validated Synthetic Workflow

The following pathway ensures regioselectivity, preventing the formation of the ethyl ester
byproduct during the etherification step.

Step 1: Esterification (Protection)[1]

e Reagents: 5-Chlorosalicylic acid, Methanol, H2SOa (cat).[1][2][3]
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e Conditions: Reflux, 12h.[1]
e Mechanism: Fischer Esterification.[1]
o Outcome: Methyl 5-chlorosalicylate.[1][2][3]

Step 2: Williamson Ether Synthesis (Functionalization)

Reagents: Methyl 5-chlorosalicylate, Ethyl lodide (or Diethyl Sulfate), K2COs.[1]
e Solvent: Acetone or DMF (Anhydrous).[1]

o Key Insight: Use of K2COs in acetone promotes the formation of the phenoxide anion without
hydrolyzing the methyl ester.[1] The ortho-position is sterically accessible, but requires
vigorous stirring.[1]

e Outcome: Methyl 5-chloro-2-ethoxybenzoate.[1]

Step 3: Saponification (Deprotection)[1]

o Reagents: NaOH (aq), Ethanol.[1][2][4]

» Conditions: Reflux, 2h, followed by acidification (HCI) to pH 2.

e Outcome: 5-Chloro-2-ethoxybenzoic acid (Precipitates as solid).[1]

Reaction Pathway Diagram (DOT)

1. NaOH, EtOH

— MeOH, H2504 - Et-l, K2CO3 2. HCI (pH 2)

5-Chlorosalicylic Acid Reflux (95%) > Methyl 5-chlorosalicylate Acetone, Reflux (90%) > Methyl 5-chloro-2-ethoxybenzoate (98%) w | 5-Chloro-2-ethoxybenzoic Acid
(Precursor) (Protected Intermediate) (Alkylated Ester) = (Final API Intermediate)

Click to download full resolution via product page

Figure 1: Step-wise synthetic route ensuring regioselective O-alkylation via ester protection.

Pharmaceutical Utility & Applications
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This compound acts as a "lipophilic anchor” in drug design.[1] Its primary utility lies in the
synthesis of Benzamides, a class of drugs often used as antipsychotics, antiemetics, and
gastroprokinetics.[1]

The "Mosapride" Connection

While Mosapride (a gastroprokinetic) utilizes a 4-amino-5-chloro-2-ethoxybenzoic acid core,
the 5-chloro-2-ethoxybenzoic acid (lacking the amino group) serves two critical roles:

e Impurity Standard: It is the primary degradation product or "des-amino" impurity marker used
in Quality Control (QC) for Mosapride manufacturing.[1]

e SAR Analog: In early discovery, researchers synthesize the "des-amino” variant to test if the
hydrogen bond donor (NH2) is essential for receptor binding.[1]

Scaffold-Based Drug Design

The acid functionality is readily converted to an acid chloride (using SOCI2) or activated ester
(using EDC/NHS) to couple with complex amines.[1]

Common Downstream Derivatives:
o N-Substituted Benzamides: Ligands for D2 dopamine receptors.[1]

o Oxadiazoles: Formed by reacting the acid hydrazide with aldehydes; used in antimicrobial
research.[1]

Application Workflow (DOT)
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Figure 2: Divergent utility of the scaffold in synthesis and quality control.

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical
parameters must be met.

HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 pm.[1]
» Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

e Mobile Phase B: Acetonitrile.[1]

o Gradient: 10% B to 90% B over 20 minutes.

e Detection: UV at 230 nm (aromatic 1t-1t* transition) and 280 nm.[1]

o Retention Time: Expect elution after 5-chlorosalicylic acid but before the ethyl ester
derivative due to intermediate polarity.[1]
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NMR Interpretation (*H NMR, 400 MHz, DMSO-ds)

e 012.8-13.2 ppm (s, 1H): Carboxylic acid proton (-COOH).[1] Broad singlet, D20
exchangeable.

d 7.6-7.7 ppm (d, 1H): Aromatic proton at C6 (meta to ClI, ortho to COOH).[1]

0 7.4-7.5 ppm (dd, 1H): Aromatic proton at C4 (para to ethoxy).[1]

0 7.1 ppm (d, 1H): Aromatic proton at C3 (ortho to ethoxy).[1]

0 4.1 ppm (g, 2H): Methylene protons of the ethoxy group (-OCH2CHs).[1]

0 1.3 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH2CHs).[1]

Safety & Handling Protocols

Signal Word:WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes
serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling Procedures

e Engineering Controls: Handle only in a fume hood to avoid inhalation of dust.

e PPE: Nitrile gloves (0.11 mm thickness, breakthrough >480 min), safety goggles, and lab
coat.[1]

o Storage: Store in a cool, dry place. Keep container tightly closed. Non-hygroscopic, but
moisture can facilitate hydrolysis over long periods.[1]

Emergency Response

o Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][5]

o Skin Contact: Wash with soap and water.[1][5] If irritation persists (redness/itching), seek
medical attention.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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